molecular formula C20H20N2O B12902673 (E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine CAS No. 88346-83-2

(E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine

Cat. No.: B12902673
CAS No.: 88346-83-2
M. Wt: 304.4 g/mol
InChI Key: HFMCALFJYNEWGT-UHFFFAOYSA-N
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Description

4-Butoxy-N-(quinolin-2-ylmethylene)aniline is an organic compound with the molecular formula C20H20N2O. It is known for its unique structure, which combines a quinoline moiety with a butoxy-substituted aniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-(quinolin-2-ylmethylene)aniline typically involves the condensation of 4-butoxyaniline with quinoline-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butoxy-N-(quinolin-2-ylmethylene)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butoxy-N-(quinolin-2-ylmethylene)aniline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-N-(quinolin-3-ylmethylene)aniline
  • 4-Butoxy-N-(quinolin-4-ylmethylene)aniline
  • 4-Butoxy-N-(quinolin-5-ylmethylene)aniline

Uniqueness

4-Butoxy-N-(quinolin-2-ylmethylene)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the quinoline moiety and the butoxy group can significantly impact the compound’s properties, making it distinct from other similar compounds .

Properties

CAS No.

88346-83-2

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C20H20N2O/c1-2-3-14-23-19-12-10-17(11-13-19)21-15-18-9-8-16-6-4-5-7-20(16)22-18/h4-13,15H,2-3,14H2,1H3

InChI Key

HFMCALFJYNEWGT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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